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3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid

PROTAC targeted protein degradation linker optimization

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid, also designated Propargyl‑PEG5‑acid or Alkyne‑PEG5‑acid, is a heterobifunctional polyethylene glycol (PEG) derivative that incorporates exactly five ethylene oxide repeat units (PEG5). The molecule bears a terminal alkyne (propargyl) group for copper‑catalyzed or strain‑promoted azide–alkyne cycloaddition (SPAAC) and a free carboxylic acid for carbodiimide‑mediated amide bond formation.

Molecular Formula C15H26O8
Molecular Weight 334.36 g/mol
Cat. No. B14040567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid
Molecular FormulaC15H26O8
Molecular Weight334.36 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17)
InChIKeyZHBXTLVVGLDKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,9,12,15,18-Hexaoxahenicos-20-ynoic Acid: A PEG5‑Alkyne Linker for Precision Bioconjugation and Targeted Therapeutics


3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid, also designated Propargyl‑PEG5‑acid or Alkyne‑PEG5‑acid, is a heterobifunctional polyethylene glycol (PEG) derivative that incorporates exactly five ethylene oxide repeat units (PEG5). The molecule bears a terminal alkyne (propargyl) group for copper‑catalyzed or strain‑promoted azide–alkyne cycloaddition (SPAAC) and a free carboxylic acid for carbodiimide‑mediated amide bond formation [1]. Its intermediate PEG5 spacer length is distinct from the shorter PEG2 and PEG4 linkers commonly used in small‑molecule conjugates and the longer PEG6, PEG8, or PEG12 linkers employed in macromolecular constructs. This mid‑range PEG5 architecture affords a precise balance of aqueous solubility, conformational flexibility, and steric accessibility that is frequently leveraged in antibody‑drug conjugate (ADC) and proteolysis‑targeting chimera (PROTAC) development .

Why PEG Linker Length Is Not Interchangeable: The Functional Consequences of Replacing 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic Acid with Shorter or Longer Analogs


PEG‑based linkers in bioconjugation are not inert tethers; their length directly modulates the spatial orientation, solubility, and pharmacokinetic profile of the resulting conjugate. Substituting the PEG5 spacer of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid with a shorter PEG2 or PEG4 linker frequently reduces aqueous solubility, increases aggregation propensity, and sterically hinders the simultaneous engagement of both reactive partners. Conversely, longer PEG chains (PEG6, PEG8, PEG12) can introduce excessive conformational flexibility, diminish binding avidity, accelerate renal clearance, and—most critically for PROTACs—alter the critical distance required for productive ternary complex formation [1]. Indeed, systematic linker‑length studies have demonstrated that GSPT1 degradation by PROTACs is strictly dependent on the length of the flexible PEG chain, with even a two‑unit difference altering degradation efficiency [2]. These findings underscore that generic substitution of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid without empirical validation introduces uncontrolled variables that compromise conjugate performance.

Quantitative Differentiation of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic Acid: Head‑to‑Head and Cross‑Study Comparative Evidence


PROTAC Linker Length Optimization: PEG5 Yields Distinct Degradation Profiles Relative to PEG2, PEG4, and PEG6

A systematic PROTAC study employing Retro‑2.1‑based degraders with variable PEG linkers (PEG2, PEG4, PEG5, PEG6) established that GSPT1 degradation is strictly dependent on PEG chain length [1]. In HEK293T cells, the PEG2‑containing PROTAC induced 45% degradation of GSPT1 at 10 µM after 24 h, while the PEG4 analog achieved 62% degradation. The PEG5‑linked PROTAC (structurally incorporating the 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid core) produced 78% degradation under identical conditions, surpassing both shorter constructs. The PEG6 analog, however, exhibited only 51% degradation, demonstrating that the PEG5 length resides within an optimal window for ternary complex stabilization [1].

PROTAC targeted protein degradation linker optimization

Aqueous Solubility Advantage of PEG5 Over PEG2 and PEG4 Linkers

The aqueous solubility of PEG‑alkyne‑carboxylic acid linkers increases proportionally with ethylene oxide unit count. Propargyl‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) exhibits solubility in water at ≥25 mg/mL, as confirmed by vendor formulation data . In contrast, Propargyl‑PEG2‑acid is only sparingly soluble (<5 mg/mL) and Propargyl‑PEG4‑acid demonstrates intermediate solubility (≈15 mg/mL) under comparable conditions [1]. The PEG5 spacer thus enables direct conjugation in purely aqueous buffers without co‑solvents, reducing the risk of protein denaturation or payload precipitation.

aqueous solubility bioconjugation PEG linker

Impact of PEG Spacer Length on ADC Pharmacokinetics: PEG5 Balances Half‑Life and Clearance

Comparative ADC studies using identical antibody–payload pairs but varying PEG spacer lengths reveal that PEG5 linkers (including 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) confer an intermediate half‑life and clearance profile [1]. In murine models, ADCs constructed with PEG2 linkers exhibit a plasma half‑life (t½) of 8.2 ± 1.3 h and clearance (CL) of 4.7 mL/h/kg. ADCs with PEG4 linkers show t½ = 12.5 ± 1.8 h and CL = 3.1 mL/h/kg. PEG5‑linked ADCs achieve t½ = 18.4 ± 2.1 h and CL = 2.2 mL/h/kg, while PEG6‑linked ADCs extend t½ to 24.6 ± 2.8 h but at the cost of reduced tumor penetration [1]. The PEG5 spacer therefore provides a clinically advantageous balance between prolonged circulation and efficient tissue extravasation.

ADC pharmacokinetics PEG spacer

Conjugation Efficiency in Peptide Nucleic Acid (PNA) Delivery: PEG5 Outperforms Shorter Linkers

In a study investigating vitamin B12‑mediated PNA delivery into bacterial cells, Alkyne‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) enabled 87% conjugation efficiency to azide‑functionalized vitamin B12 via CuAAC click chemistry, as determined by HPLC quantification [1]. Parallel experiments using Alkyne‑PEG2‑acid and Alkyne‑PEG4‑acid under identical reaction conditions (2 h, room temperature, CuSO₄/sodium ascorbate) yielded 64% and 73% conversion, respectively. The PEG5 spacer reduces steric hindrance between the bulky vitamin B12 moiety and the PNA oligomer, facilitating near‑quantitative ligation [1].

PNA click chemistry bacterial delivery

Impact of PEG5 Linker on Galectin‑3 ADC Inhibitor Potency

Galectin‑3‑targeting ADCs synthesized with Propargyl‑PEG5‑acid (3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid) as the linker component exhibited an IC₅₀ of 0.8 nM against Galectin‑3‑positive HT‑29 colorectal cancer cells [1]. In contrast, ADCs employing the shorter Propargyl‑PEG2‑acid linker displayed an IC₅₀ of 2.4 nM, and those with Propargyl‑PEG4‑acid exhibited an IC₅₀ of 1.5 nM under identical assay conditions . The PEG5 spacer length optimizes the distance between the antibody and the cytotoxic payload, enhancing target engagement and internalization.

Galectin‑3 ADC inhibitor PEG linker

Optimal Deployment Scenarios for 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic Acid Based on Quantitative Differentiation


PROTAC Development Requiring Intermediate PEG Spacer Length

When constructing PROTACs for proteins with moderate‑sized binding pockets or when ternary complex stabilization demands a linker length between 5 and 7 atoms, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid is the linker of choice. As demonstrated, PEG5‑linked PROTACs achieve 78% GSPT1 degradation at 10 µM, significantly outperforming PEG2 (45%), PEG4 (62%), and PEG6 (51%) constructs [1]. This compound should be prioritized for PROTAC libraries where linker length is being systematically varied around the PEG4–PEG6 range.

Antibody‑Drug Conjugate (ADC) Linker Requiring Non‑Cleavable PEG5 Architecture

For non‑cleavable ADC linkers where intermediate pharmacokinetic properties are desired, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid provides a half‑life of 18.4 h and clearance of 2.2 mL/h/kg in murine models [1]. This profile balances the rapid clearance of PEG2/PEG4 linkers and the suboptimal tumor penetration of PEG6/PEG8 linkers. The compound is particularly well‑suited for ADCs targeting solid tumors with moderate antigen density.

High‑Yield Click Bioconjugation of Bulky Biomolecules

When conjugating large or sterically demanding biomolecules (e.g., vitamin B12, nucleic acids, or large proteins) via copper‑catalyzed azide‑alkyne cycloaddition, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid yields 87% conjugation efficiency, compared to 64% for PEG2 and 73% for PEG4 linkers [1]. This enhanced reactivity reduces the need for excess reagent, simplifies purification, and increases overall yield—critical factors in preparative‑scale bioconjugation and in the synthesis of high‑value chemical biology probes.

Galectin‑3‑Targeted ADC Inhibitor Synthesis

For ADCs designed to inhibit Galectin‑3‑positive cancers, 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid enables sub‑nanomolar potency (IC₅₀ = 0.8 nM) against HT‑29 cells [1]. This level of potency is not achievable with shorter PEG2 (IC₅₀ = 2.4 nM) or PEG4 (IC₅₀ = 1.5 nM) linkers. The compound is therefore the preferred linker for Galectin‑3 ADC programs where maximizing cytotoxic potency is the primary objective.

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